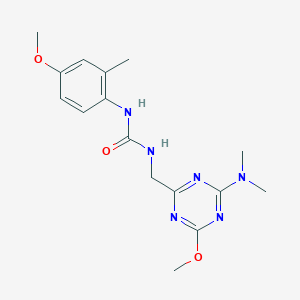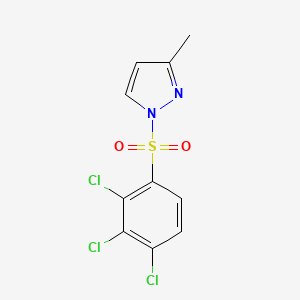
N-(3-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a quinoline ring, which is a fused ring system with benzene and pyridine rings. The amide functional group would be attached to one of the carbons on the quinoline ring, and the ethylphenyl group would be attached to the nitrogen of the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure and functional groups. For example, the presence of an amide group could influence the compound’s solubility in water, while the aromatic rings could contribute to its UV/Vis absorption properties .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Studies have explored the antimicrobial potential of quinolinone and quinazolinone derivatives, highlighting their efficacy against a range of bacterial and fungal pathogens. For example, Desai et al. (2011) synthesized a series of compounds exhibiting in vitro antibacterial and antifungal activities, emphasizing the versatility of quinolinone derivatives as potential antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Anticancer Properties
Quinolinone derivatives have been evaluated for their anticancer efficacy. Matiadis et al. (2013) synthesized coumarin and quinolinone-3-aminoamide derivatives, revealing their potential in inhibiting cancer cell growth, with structural confirmation via X-ray diffraction analysis (Matiadis, Stefanou, & Athanasellis et al., 2013). Furthermore, Funk et al. (2015) discussed the synthesis of 3-hydroxyquinoline-4(1H)-one derivatives, noting their cytotoxic activity towards various cancer cell lines and highlighting their fluorescence properties, which could have implications for cancer research (Funk, Motyka, & Džubák et al., 2015).
DNA Interaction and Drug Resistance Modulation
Quinolinone derivatives have been implicated in DNA interaction and modulation of drug resistance. Althuis et al. (1980) explored the antiallergy activity of quinoline-2-carboxylic acid derivatives, contributing to the understanding of structure-activity relationships and indicating the potential for DNA intercalation (Althuis, Kadin, & Czuba et al., 1980). Additionally, Hyafil et al. (1993) examined the reversal of multidrug resistance by an acridonecarboxamide derivative, showcasing the role of quinolinone derivatives in overcoming drug resistance mechanisms (Hyafil, Vergely, & du Vignaud et al., 1993).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-ethylphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-11-6-5-7-12(10-11)19-17(22)15-16(21)13-8-3-4-9-14(13)20-18(15)23/h3-10H,2H2,1H3,(H,19,22)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPIDHWUNCCSIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-chlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2713339.png)

![8-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2713342.png)
![3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B2713344.png)

![N-[(3-Chloro-2-fluorophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2713348.png)
![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2713350.png)
![5-(2,3-dimethoxyphenyl)-1-methyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2713351.png)

![2-Chloro-N-[1-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]acetamide](/img/structure/B2713355.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2713357.png)
![3-Azidotricyclo[2.2.1.02,6]heptane](/img/structure/B2713358.png)